Home > Products > Screening Compounds P26258 > 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid
4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid - 878436-85-2

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid

Catalog Number: EVT-3298948
CAS Number: 878436-85-2
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935)

  • Compound Description: JNJ-42041935 is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes. [, ] It acts as a 2-oxoglutarate competitive, reversible inhibitor. [] Studies have shown its effectiveness in reversing inflammation-induced anemia in rats. [, ]

2-(2-substituted-phenyl)-3-(4-{1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl])-1H-benzoimidazol-2-yl}-phenyl)-thiazolidin-4-ones

  • Compound Description: This series of compounds incorporates a substituted benzimidazole within a larger thiazolidin-4-one structure. [, ] They exhibit promising angiotensin II receptor antagonist activity, suggesting potential as antihypertensive agents. [, ]

2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1h-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones

  • Compound Description: These compounds are characterized by a benzimidazole core linked to an isoindoline-1,3-dione moiety. [] They were synthesized and investigated for their antiviral activity against the Japanese Encephalitis Virus (JEV). []
  • Relevance: Similar to 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid, this series features a substituted benzimidazole core. [] The variation lies in the attached functional groups, with the isoindoline-1,3-dione group replacing the butyric acid chain. This structural difference suggests a shift towards potential antiviral properties.

(2-{6-Chloro-5-nitro-1-[2-(1H-tetrazol-5-yl) biphenyl-4-ylmethyl] 1H-benzoimidazol-2-yl}-phenyl)-(Substituted-benzylidene)-amines

  • Compound Description: These benzimidazole derivatives incorporate a biphenyl tetrazole ring and a substituted benzylidene group. [] They have demonstrated significant antihypertensive activity, potentially through angiotensin II receptor antagonism. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives

  • Compound Description: This series of compounds, originating from a benzimidazole core, was synthesized and evaluated for anti-inflammatory activity. [] Some derivatives showed significant potency compared to the standard drug Indomethacin in the rat paw edema model. []
  • Relevance: Sharing the basic 1H-benzimidazol-2-yl unit with 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid, these compounds explore different substituents and modifications around the core structure. [] This approach highlights the versatility of the benzimidazole scaffold in drug discovery, particularly for anti-inflammatory applications.

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

  • Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. [] It displays high affinity for αvβ6 integrin with a long dissociation half-life and high solubility, making it suitable for inhaled administration. [] It is under investigation as a potential treatment for idiopathic pulmonary fibrosis. []

4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides

  • Compound Description: This series of compounds, containing a pyridazine ring system, was synthesized and characterized for potential pharmaceutical applications. [] Pharmacokinetic studies suggest favorable properties, aligning with Lipinski's rule of five and Veber's rule, indicating drug-like characteristics. []
Classification

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid is classified under organic compounds and specifically as a benzimidazole derivative. Benzimidazoles are a class of compounds that are often utilized in drug development due to their ability to interact with biological targets effectively.

Synthesis Analysis

The synthesis of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the formation of the benzimidazole ring followed by the introduction of the butyric acid moiety. One method described in the literature includes:

  1. Dehydration Reaction: Starting from 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2 radicals-ketone, an acid binding agent (such as sodium hydroxide) is used in an organic solvent (e.g., methylethylketone) at temperatures between 110–120 °C for 1–3 hours .
  2. Phase Separation: After the dehydration reaction, 4-bromo-butyric acid ethyl ester is added, and the mixture is cooled to facilitate phase separation. The organic phase is then concentrated under reduced pressure .
  3. Final Steps: The resulting product undergoes further purification steps involving washing and drying to yield the final compound.

This synthetic route emphasizes the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid features a benzimidazole ring substituted with an ethyl group and a butyric acid side chain. Key structural characteristics include:

  • Benzimidazole Core: This bicyclic structure consists of a fused benzene and imidazole ring, which plays a crucial role in its biological activity.
  • Functional Groups: The presence of both an ethyl group and a carboxylic acid group contributes to its solubility and reactivity.

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions with lithium aluminum hydride can convert it into alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution can introduce functional groups into the benzimidazole ring, enhancing pharmacological properties.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action for 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole structure allows it to bind effectively to these targets, modulating their activity. Potential pathways include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
  • Signal Transduction Modulation: It can influence cellular signaling pathways, affecting various biological functions.

Understanding these mechanisms is crucial for developing therapeutic applications targeting diseases such as cancer and infections.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid include:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Melting Point: Specific melting point data may vary but is crucial for identifying purity.

These properties are essential for determining suitable applications in research and industry.

Applications

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific applications:

  • Medicinal Chemistry: Its pharmacological properties make it a candidate for drug development targeting various diseases.
  • Biological Research: Used to study cellular processes due to its ability to modulate biological pathways.
  • Industrial Applications: Its stability and reactivity make it suitable for producing specialty chemicals .
Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

Benzimidazole represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by the fusion of a benzene ring with an imidazole moiety. This structural framework exhibits exceptional bioisosteric properties with naturally occurring purine nucleotides, enabling diverse biological interactions [3] [9]. The intrinsic physicochemical properties of benzimidazole—including its moderate water solubility, aromatic character facilitating π-π stacking interactions, and presence of multiple hydrogen bonding sites—underpin its significance as a versatile pharmacophore in drug design [9] [10]. Historically, benzimidazole derivatives have demonstrated remarkable therapeutic versatility, spanning antimicrobial, antiviral, anthelmintic, and anticancer applications [3] [10]. Approximately 80% of clinically used pharmaceuticals incorporate heterocyclic frameworks, with benzimidazole derivatives constituting a substantial proportion of these bioactive compounds due to their favorable bioavailability, metabolic stability, and synthetic accessibility [3] [9]. The scaffold's adaptability enables strategic structural modifications at N1, C2, C5, and C6 positions, facilitating rational drug design approaches to optimize target affinity and selectivity.

Pharmacophoric Significance of Benzimidazole Derivatives

The benzimidazole nucleus serves as a critical pharmacophoric element in numerous therapeutic agents, with its bioactivity profile heavily dependent on substitution patterns. The N1 position significantly influences electronic distribution and steric bulk, while C2 substitutions often determine specific target interactions [9] [10]. Benzimidazole derivatives exhibit remarkable target versatility, functioning as enzyme inhibitors targeting kinases, topoisomerases, tubulin polymerization, and various microbial enzymes [3] [4]. This target promiscuity stems from the scaffold's ability to engage in hydrogen bonding (via N-H and imidazole nitrogen atoms), coordinate with metal ions, participate in hydrophobic interactions, and form π-stacking with biological macromolecules [9] [10]. The introduction of alkyl, aryl, or heteroaryl substituents at the N1 position enhances metabolic stability and modulates lipophilicity, while substitutions at C2 position—particularly with carboxylic acids, esters, or heterocyclic extensions—frequently enhance binding affinity and pharmacokinetic properties [4] [7].

Table 1: Key Benzimidazole-Based Therapeutics and Their Structural Features

Compound NameStructural ModificationTherapeutic Application
ThiabendazoleUnsubstituted at N1; Thiazole at C2Antifungal/Anthelmintic
AlbendazolePropylthio at C2; Carbamate at N1Anthelmintic/Antiparasitic
BendamustineChloroethyl group; Butanoic acid derivativeAnticancer (Chemotherapeutic)
OmeprazolePyridine and methoxy substitutionsProton Pump Inhibitor
4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acidN1-Ethyl; C2-linked butanoic acid chainResearch compound (Multifunctional)

Contemporary drug discovery exploits benzimidazole's capacity for molecular hybridization, wherein the scaffold is conjugated with other pharmacophores (oxadiazoles, thiadiazoles, triazoles) to yield multi-targeting agents with enhanced efficacy [4] [9]. The strategic incorporation of ionizable groups, such as carboxylic acids in butanoic acid derivatives, improves water solubility and enables salt formation, thereby enhancing drug-like properties [1] [9]. Molecular modeling studies consistently demonstrate that benzimidazole derivatives exhibit favorable binding geometries within diverse enzyme active sites, further validating their pharmacophoric utility in rational drug design [4] [9].

Historical Development of 2-Substituted Benzimidazole Therapeutics

The therapeutic evolution of benzimidazole derivatives commenced with the serendipitous discovery of thiabendazole in the 1960s, which established the 2-arylthio substitution pattern as crucial for anthelmintic activity [9] [10]. This breakthrough initiated systematic structure-activity relationship (SAR) investigations into C2 modifications, revealing that alkyl carboxylic acid chains significantly altered bioactivity profiles compared to aromatic substituents [4] [7]. The 1970s–1980s witnessed the development of albendazole and mebendazole, which featured carbamate functionalities at N1 and established benzimidazoles as broad-spectrum antiparasitic agents [9] [10]. A pivotal transition occurred when researchers shifted focus from antiparasitic applications toward oncology, exemplified by the development of bendamustine, which incorporates a 2-[bis(2-chloroethyl)amino]benzimidazole scaffold tethered to a butanoic acid moiety via methylene linkage [7]. This compound demonstrated that 2-substituted benzimidazoles with alkyl acid chains could exhibit potent alkylating activity and anticancer efficacy [4] [7].

The exploration of N1-alkylated 2-benzimidazole propanoic and butanoic acids gained momentum in the 1990s–2000s as researchers sought to optimize anticancer and antimicrobial activities while improving physicochemical properties [4] [9]. Synthetic methodologies evolved from conventional heating to microwave-assisted techniques, enabling efficient construction of 1,2-disubstituted benzimidazoles with enhanced regioselectivity [4] [9]. The introduction of the ethyl group at N1 emerged as a strategic modification to balance steric bulk and electronic effects while maintaining metabolic stability, differentiating derivatives like 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid from earlier methyl or benzyl analogues [1] [6]. This compound represents a convergence of key structural features: the N1-ethyl group for optimized lipophilicity and the C2-tethered butanoic acid chain for enhanced water solubility and potential target interactions [1] [6]. The carboxylic acid functionality enables further derivatization into esters or amides, facilitating prodrug strategies and SAR expansion [7] .

Position of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric Acid in Contemporary Research

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid (CAS# 878436-85-2) represents a structurally optimized benzimidazole derivative featuring two critical modifications: an ethyl group at the N1 position and a four-carbon aliphatic carboxylic acid chain at C2 [1]. This compound possesses the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [1]. Its structural characteristics position it uniquely within contemporary medicinal chemistry research. The extended butanoic acid chain differentiates it from shorter-chain analogues (propanoic acid derivatives) and keto-functionalized variants like 4-(2-Ethyl-Benzoimidazol-1-Yl)-4-Oxo-Butyric Acid (CAS# 402944-83-6), which features a ketone spacer that significantly alters electronic distribution and conformational flexibility [6]. The N1-ethyl substitution contrasts with the methyl group prevalent in earlier benzimidazole therapeutics and avoids the bulkier benzyl groups that can increase lipophilicity excessively [1] [5] [6].

Table 2: Comparative Structural and Physicochemical Properties of Benzimidazole Butanoic Acid Derivatives

Property4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid4-(1H-Benzoimidazol-2-yl)-butyric acid4-(2-Ethyl-Benzoimidazol-1-Yl)-4-Oxo-Butyric Acid
CAS Registry Number878436-85-2 [1]Discontinued [5]402944-83-6 [6]
Molecular FormulaC₁₃H₁₆N₂O₂ [1]C₁₁H₁₂N₂O₂ [5]C₁₃H₁₃N₂O₃⁻ [6]
Molecular Weight (g/mol)232.28 [1]204.23 [5]245.26 [6]
Key Structural FeaturesN1-Ethyl; C2-Butanoic acid direct linkageUnsubstituted N1; Butanoic acidN1-linked 4-oxobutyryl; C2-Ethyl
Purity in Commercial Supply≥98% [1]95% (discontinued) [5]Not specified
Calculated logP2.4635 [1]Not availableNot available

Contemporary research focuses on this compound's potential as:

  • Anticancer Agent Precursor: The butanoic acid chain resembles the cytotoxic pharmacophore in bendamustine derivatives, suggesting potential as a DNA-interactive agent or microtubule disruptor [4] [7]. Molecular docking studies indicate that the extended alkyl acid chain could facilitate interactions with tubulin's colchicine binding site or DNA minor grooves [4] [9].
  • Antimicrobial Scaffold: The structural similarity to bioactive benzimidazole carboxylates supports exploration against resistant bacterial and fungal strains, particularly where the N1-ethyl group may enhance membrane penetration [9] [10].
  • Building Block for Molecular Hybridization: The carboxylic acid functionality enables conjugation with other pharmacophores (triazoles, oxadiazoles) via amide bond formation or esterification, facilitating the creation of hybrid molecules targeting multiple pathways [4] [9]. Recent synthetic approaches emphasize microwave-assisted cyclization and eco-friendly catalysts to construct the benzimidazole core before introducing the N1-ethyl and C2-butanoic acid substituents [3] [9].

Despite structural similarities to discontinued derivatives like 4-(1H-Benzoimidazol-2-yl)-butyric acid (which lacked N-substitution), the N1-ethyl modification in 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid significantly alters physicochemical behavior, evidenced by its calculated logP of 2.4635 and topological polar surface area (TPSA) of 55.12 Ų [1]. These properties suggest favorable membrane permeability while retaining sufficient water solubility for biological testing. Current research gaps include comprehensive in vitro profiling against cancer cell line panels and pathogenic microorganisms, which would elucidate its therapeutic potential relative to established benzimidazole drugs [4] [9] [10].

Properties

CAS Number

878436-85-2

Product Name

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)butanoic acid

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-2-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17)

InChI Key

YWGBWXFMJJEGAH-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1CCCC(=O)O

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.